ethyl (hydroxymethyl)carbamate ethyl (hydroxymethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 5027-16-7
VCID: VC2317308
InChI: InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7)
SMILES: CCOC(=O)NCO
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

ethyl (hydroxymethyl)carbamate

CAS No.: 5027-16-7

Cat. No.: VC2317308

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

ethyl (hydroxymethyl)carbamate - 5027-16-7

Specification

CAS No. 5027-16-7
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name ethyl N-(hydroxymethyl)carbamate
Standard InChI InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7)
Standard InChI Key LTXYFELJDAARCU-UHFFFAOYSA-N
SMILES CCOC(=O)NCO
Canonical SMILES CCOC(=O)NCO

Introduction

Chemical Structure and Properties

Structural Features

Ethyl (hydroxymethyl)carbamate features a characteristic carbamate backbone modified with specific functional groups:

  • Base structure: A carbamate group (NH-COO-)

  • Substituent on nitrogen: Hydroxymethyl group (-CH₂OH)

  • Ester group: Ethyl (-CH₂CH₃)

The molecular formula can be represented as C₄H₉NO₃, distinguishing it from the simpler ethyl carbamate (C₃H₇NO₂) and the related hydroxyethyl carbamate (C₃H₇NO₃) .

Physical Properties

While specific physical property data for ethyl (hydroxymethyl)carbamate is limited in the available literature, its properties can be estimated based on structurally similar compounds. By comparison with hydroxyethyl carbamate, which has a molecular mass of 105.09 g/mol , ethyl (hydroxymethyl)carbamate would have a slightly higher molecular mass due to the different arrangement of the hydroxyl group.

Table 1: Comparative Physical Properties of Related Carbamate Compounds

PropertyEthyl Carbamate Hydroxyethyl Carbamate Ethyl (hydroxymethyl)(methoxymethyl)carbamate
Molecular FormulaC₃H₇NO₂C₃H₇NO₃C₆H₁₃NO₄
Molecular Mass89.093 g/mol105.09 g/mol163.17 g/mol
Melting PointNot specified43 °CNot specified
Boiling PointNot specified130-135 °C @ 1 TorrNot specified
DensityNot specified1.2852 g/cm³ @ 20 °CNot specified

The hydroxymethyl group in ethyl (hydroxymethyl)carbamate likely confers increased hydrogen bonding capability compared to simple ethyl carbamate, potentially resulting in higher melting and boiling points, as well as greater water solubility .

Synthesis and Production

Laboratory-Scale Production

On a laboratory scale, ethyl (hydroxymethyl)carbamate appears to be synthesized for specific research purposes, particularly in studies involving catalytic transformations and organic methodology development. The compound is mentioned in the context of research exploring catalytic oxy-aminomethylation of alkenes, indicating its relevance to contemporary organic synthesis research .

Applications and Uses

Synthetic Intermediates

Based on the known applications of structurally related carbamates, ethyl (hydroxymethyl)carbamate likely serves as a useful synthetic intermediate in organic chemistry. The hydroxymethyl group provides a reactive handle for further functionalization, making this compound potentially valuable in multistep syntheses .

Research Applications

The compound appears in research contexts related to catalytic methodologies and organic transformations. Its synthesis is mentioned in connection with studies on catalytic oxy-aminomethylation of alkenes, suggesting its utility in developing new synthetic methodologies .

Research Findings and Current Studies

Current Research Directions

The mention of ethyl (hydroxymethyl)carbamate in research on catalytic transformations suggests ongoing interest in this compound as a synthetic building block or reagent. Its appearance in literature related to oxy-aminomethylation processes indicates its relevance to contemporary research in organic methodology development .

Comparison with Related Compounds

Structural Relationships

Ethyl (hydroxymethyl)carbamate exists within a family of related carbamate compounds, each with distinct structural features and properties:

Table 2: Structural Comparison of Related Carbamates

CompoundKey Structural FeaturesDistinguishing Characteristics
Ethyl (hydroxymethyl)carbamateEthyl ester with N-hydroxymethylHydroxymethyl on nitrogen
Ethyl carbamate (urethane) Ethyl ester with unsubstituted nitrogenSimplest structure, unmodified NH₂ group
Hydroxyethyl carbamate Hydroxyethyl ester with unsubstituted nitrogenHydroxyl group on ethyl portion
Ethyl (hydroxymethyl)(methoxymethyl)carbamate Ethyl ester with N-hydroxymethyl and N-methoxymethylDisubstituted nitrogen with two functional groups

Functional Differences

The hydroxymethyl substitution on the nitrogen of ethyl (hydroxymethyl)carbamate likely confers:

  • Different reactivity profile compared to unsubstituted ethyl carbamate

  • Increased hydrogen bonding capability compared to ethyl carbamate

  • Different metabolic fate and potentially different toxicological properties

  • Enhanced solubility in polar solvents due to the additional hydroxyl group

The presence of the hydroxymethyl group on nitrogen (rather than on the ethyl portion as in hydroxyethyl carbamate) creates a tertiary carbamate structure, which would exhibit distinct chemical behavior in reactions and biological systems .

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